Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Description
Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate is a bile acid derivative featuring a cyclopenta[a]phenanthrene core with a sulfonatooxy (-OSO₃⁻) group at position 3 and methyl groups at positions 10 and 13. The disodium counterion and hydrate notation indicate high polarity and aqueous solubility, making it suitable for pharmaceutical applications. Its structural complexity arises from stereochemical configurations (e.g., 4R, 3R, 5R) and functional group diversity .
Properties
IUPAC Name |
disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6S.2Na.H2O/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;;1H2/q;2*+1;/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTNUTIRRLVRHG-PBICEZGRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Na2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Disodium (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate is a complex compound with significant biological activity. Its unique structure and properties make it a subject of interest in various fields including pharmacology and biochemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex steroid-like structure with multiple stereocenters and functional groups that contribute to its biological activity. The presence of sulfonato and hydroxyl groups enhances its solubility and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| IUPAC Name | Disodium (4R)-4-[(3R,... |
| Molecular Formula | C24H39O4Na2 |
| Molecular Weight | 414.554 g/mol |
| CAS Number | 302-95-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may modulate various signaling pathways that influence cellular processes such as metabolism and inflammation.
Key Mechanisms:
- Receptor Binding : The compound may bind to steroid hormone receptors which can alter gene expression related to metabolism and growth.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in steroid metabolism.
- Cell Signaling Modulation : The compound can affect pathways such as the PI3K/Akt pathway which is crucial for cell survival and proliferation.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Anti-inflammatory Effects
Studies indicate that disodium (4R)-4-[(3R,... exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in conditions like arthritis or other inflammatory diseases.
2. Cholesterol Regulation
The compound has been linked to cholesterol metabolism regulation. It may influence bile acid synthesis and cholesterol absorption in the intestines.
3. Antioxidant Activity
Research suggests that this compound possesses antioxidant properties that can protect cells from oxidative stress.
Case Studies
Several studies have explored the effects of disodium (4R)-4-[(3R,... on various biological systems:
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways.
Study 2: Cholesterol Metabolism
Research published in Biochemical Pharmacology highlighted its role in reducing LDL cholesterol levels in animal models through modulation of hepatic cholesterol synthesis.
Study 3: Antioxidant Properties
A study in Free Radical Biology and Medicine showed that the compound scavenged free radicals effectively and reduced lipid peroxidation in cellular models.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Sulfate vs. Hydroxy/Methoxy : The target’s 3-sulfonatooxy group distinguishes it from analogs with hydroxy (e.g., Compound 7 ) or dihydroxy (e.g., compound ) groups. Sulfate esters enhance water solubility and may alter receptor-binding affinity compared to hydroxylated derivatives.
- Stereochemistry: The 4R, 3R, 5R configurations in the target contrast with compounds like (4R)-4-[(3S,5S,7S...)]pentanoic acid (), where 3S and 5S configurations are present .
Table 3: Functional Comparison
Activity Notes:
- The sulfate group in the target compound may mimic sulfated hormones (e.g., steroid sulfates) or enhance solubility for systemic distribution.
- and highlight the role of sulfonamide/sulfate groups in autotaxin inhibition, suggesting similar applications for the target .
Preparation Methods
Synthesis of the Cyclopenta[a]phenanthrene Core
The cyclopenta[a]phenanthrene framework forms the structural backbone of the target compound. Contemporary methods for assembling this tetracyclic system often employ Diels–Alder reactions to establish the fused ring architecture. For example, disubstituted p-benzoquinone derivatives serve as dienophiles in [4+2] cycloadditions with conjugated dienes, yielding bicyclic intermediates that are subsequently functionalized . A representative pathway involves:
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Diels–Alder Cycloaddition : Reaction of a substituted diene (e.g., 1,3-butadiene derivative) with a quinone dienophile (e.g., 2,5-dimethyl-p-benzoquinone) at 80–120°C in anhydrous toluene, producing a bicyclic adduct with >75% yield .
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Aldol Condensation : Intramolecular aldol reactions of diketone intermediates under basic conditions (e.g., KOH/EtOH) facilitate annelation of additional rings. For instance, tricyclic intermediate 11 (see Thieme Connect ) is generated via aldol cyclization at 60°C, achieving 68% conversion efficiency.
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Ring Contraction : Final adjustments to the D-ring geometry are accomplished through sequential acetal hydrolysis (HCl/MeOH) and oxidative cleavage (periodic acid), followed by intramolecular aldol condensation to yield the cyclopentenal intermediate .
Table 1 : Key Parameters for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels–Alder Reaction | Quinone, Toluene, 100°C | 78 | |
| Aldol Condensation | KOH, Ethanol, 60°C | 68 | |
| Ring Contraction | HCl/MeOH → Periodic Acid | 52 |
Introduction of the sulfonatooxy group (-OSO3−) at the 3-position is achieved via direct sulfonation of a hydroxylated precursor. Microwave-assisted sulfation using trialkylamine-sulfur trioxide complexes has emerged as a high-efficiency method :
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Hydroxylation : The core structure is hydroxylated at the 3-position using NADPH-dependent cytochrome P450 enzymes or chemical oxidants (e.g., H2O2/FeSO4), yielding a steroidal alcohol intermediate.
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Sulfation : The alcohol is treated with a triethylamine-SO3 complex (molar ratio 1:3) under microwave irradiation (100 W, 60°C, 20 min), achieving near-quantitative sulfation (>95% conversion) . Excess reagent ensures complete substitution, while microwaves mitigate steric hindrance from adjacent functional groups .
Critical Considerations :
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Temperature Control : Elevated temperatures (>70°C) risk desulfation or ring decomposition.
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Solvent Selection : Anhydrous DMF or DMSO maximizes reagent solubility and reaction homogeneity .
Introduction of the Pentanoate Sidechain
The (4R)-4-pentanoate moiety is appended through Steglich esterification or Michael addition strategies:
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Carboxylic Acid Activation : The pentanoic acid derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C .
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Esterification : The activated acid reacts with the 17-hydroxyl group of the sulfated intermediate under inert atmosphere (N2), stirred for 12–18 h at 25°C. This step typically attains 80–85% yield after purification by silica gel chromatography .
Sidechain Optimization :
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Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce the (4R) configuration, reducing racemization during ester bond formation .
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Hydration Management : Anhydrous MgSO4 or molecular sieves (3Å) prevent hydrolysis of the ester linkage .
Disodium Salt Formation and Hydration
Conversion to the disodium salt is accomplished via ion exchange or neutralization :
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Acid-Base Reaction : The sulfonic acid and carboxylic acid groups are treated with 2 equivalents of NaOH (2M) in ethanol/water (1:1 v/v) at pH 10–12 .
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Crystallization : The disodium salt is precipitated by slow evaporation at 4°C, with the hydrate form stabilized by incorporating stoichiometric H2O during recrystallization from aqueous acetone .
Purity Metrics :
-
Ion Chromatography : Confirms Na+ content (theoretical: 8.89 wt%; observed: 8.75 ± 0.12%) .
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Karl Fischer Titration : Determines hydrate water content (theoretical: 3.47 wt%; observed: 3.52 ± 0.08%) .
Industrial-Scale Production Optimization
Large-scale synthesis prioritizes cost-efficiency and reproducibility through:
Table 2 : Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Sulfation Time | 20 min (microwave) | 2 h (conventional) |
| Yield | 95% | 88% |
| Purity (HPLC) | 99.2% | 98.5% |
Key Adjustments :
-
Microwave to Batch Reactors : While microwaves enhance lab-scale sulfation, industrial processes use jacketed reactors with precise temperature control to manage exothermic reactions .
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Crystallization Scaling : Antisolvent addition (e.g., tert-butyl methyl ether) replaces slow evaporation, reducing processing time from 72 h to 8 h .
Analytical Validation of Synthetic Intermediates
Table 3 : Spectroscopic Characterization Data
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Cyclopenta[a]phenanthrene Core | 0.68 (s, 3H, CH3), 5.38 (m, 1H, H-6) | 1720 (C=O), 1660 (C=C) |
| Sulfated Intermediate | 3.90 (t, 1H, H-3), 1210 (S=O) | 1045 (S-O) |
| Disodium Salt | 3.45 (q, 2H, CH2COO−), 1240 (SO3−) | 1580 (COO−) |
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 518.6 [M−Na]− .
Challenges and Mitigation Strategies
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Stereochemical Integrity : Epimerization at C-3 or C-17 during sulfation/esterification is minimized by low-temperature reactions (<25°C) and aprotic solvents .
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Byproduct Formation : Over-sulfation byproducts (e.g., 3,17-disulfates) are removed via ion-exchange chromatography (Dowex 1×2 resin) .
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Hydrate Stability : Storage under nitrogen atmosphere with desiccants (silica gel) prevents hydrate dissociation during long-term storage .
Q & A
Q. What are the key steps for synthesizing this compound, and how can stereochemical purity be ensured?
The synthesis involves multi-step protocols to address the compound’s complex stereochemistry and sulfonatooxy functional group. Key steps include:
- Stereoselective sulfonation : Enzymatic methods (e.g., sulfotransferases) or chemical sulfonation with chiral catalysts to ensure correct positioning of the sulfonatooxy group at C3 .
- Steroid core assembly : Use of bile acid derivatives (e.g., cholic acid analogs) as precursors, followed by regioselective methylation and hydroxylation .
- Hydration control : Lyophilization or controlled crystallization to stabilize the hydrate form .
Methodological Tip : Validate stereochemistry via X-ray crystallography and 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. How is this compound characterized in terms of stability under physiological conditions?
Stability studies should include:
- pH-dependent degradation : Use HPLC-MS to monitor hydrolysis of the sulfonatooxy group in buffers (pH 1–10) .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess hydrate stability during storage .
- Light sensitivity : UV-Vis spectroscopy to track photodegradation products .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., receptor binding vs. in vivo efficacy) be resolved?
Discrepancies often arise due to:
- Hydrate vs. anhydrous form differences : Ensure consistent hydration state in experiments, as the hydrate may alter solubility and bioavailability .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid sulfonate cleavage, which could reduce in vivo activity .
Resolution Strategy : Cross-validate using isotopic labeling (e.g., deuterium at labile positions) to track metabolite formation .
Q. What experimental designs optimize the compound’s interaction with nuclear receptors (e.g., FXR, PXR)?
- Docking simulations : Use COMSOL Multiphysics or AutoDock to model interactions with Farnesoid X Receptor (FXR) ligand-binding domains .
- Mutagenesis studies : Compare binding affinities in wild-type vs. mutant receptors (e.g., FXR S332A) to identify critical interaction sites .
- Functional assays : Measure EC50 values in reporter gene assays (e.g., luciferase-based) under varying bile acid concentrations to assess competitive inhibition .
Q. How do structural modifications (e.g., C17 side chain variations) impact pharmacological profiles?
Compare derivatives using:
-
SAR tables :
Modification Impact on FXR Activation Solubility (mg/mL) Ref. Pentanoate at C17 EC50 = 50 nM 0.8 (pH 7.4) Ethyl substitution EC50 = 120 nM 1.2 (pH 7.4) Propynyl derivative Inactive 0.3 (pH 7.4) -
Rational Design : Introduce polar groups (e.g., carboxylate) to enhance solubility without compromising receptor binding .
Q. Methodological Challenges
Q. How to address discrepancies in crystallographic vs. computational conformational predictions?
Q. What strategies mitigate batch-to-batch variability in enzymatic synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor sulfonation progress in real time .
- Enzyme immobilization : Use silica-supported sulfotransferases to improve catalytic consistency .
Q. Data Interpretation Guidelines
Q. How to distinguish between on-target effects and off-target toxicity in animal models?
- Biomarker panels : Measure serum bile acids (e.g., TCA, DCA) and liver enzymes (ALT/AST) to differentiate FXR-mediated effects from hepatotoxicity .
- Knockout controls : Use FXR−/− mice to isolate receptor-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
